molecular formula C7H18ClN3OS B2432257 1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride CAS No. 2411202-30-5

1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride

Cat. No.: B2432257
CAS No.: 2411202-30-5
M. Wt: 227.75
InChI Key: NJIQAHUPJWGNNU-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride is a chemical compound with the molecular formula C7H17N3OS·HCl. It is known for its unique structure, which includes both a methylamino group and a methylsulfanyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride typically involves the reaction of 2-(methylamino)ethanol with 2-methylthioethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-(Methylamino)ethanol} + \text{2-Methylthioethyl isocyanate} \rightarrow \text{1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea} ]

The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)ethanol: A precursor in the synthesis of the compound.

    2-Methylthioethyl isocyanate: Another precursor used in the synthesis.

    N-Methyl-N-(2-hydroxyethyl)amine: A structurally related compound with similar functional groups.

Uniqueness

1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride is unique due to its combination of methylamino and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[2-(methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3OS.ClH/c1-8-3-4-9-7(11)10-5-6-12-2;/h8H,3-6H2,1-2H3,(H2,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECOUQGBZRYVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC(=O)NCCSC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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